molecular formula C9H11FN2O5 B118953 2'-Deoxy-2'-fluorouridine CAS No. 784-71-4

2'-Deoxy-2'-fluorouridine

Numéro de catalogue: B118953
Numéro CAS: 784-71-4
Poids moléculaire: 246.19 g/mol
Clé InChI: UIYWFOZZIZEEKJ-XVFCMESISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2'-Deoxy-2'-fluorouridine (2'-dFUrd) is a fluorinated nucleoside analog with the molecular formula C₉H₁₁FN₂O₅ and a molecular weight of 246.19 g/mol (CAS: 784-71-4) . It serves as a key intermediate in synthesizing anti-influenza therapeutics due to its ability to inhibit viral replication by integrating into viral RNA . The compound is stored at -20°C and requires careful handling due to acute oral, dermal, and inhalation toxicity (GHS07 classification) .

Méthodes De Préparation

Nucleoside Triflate Intermediate Fluorination

Reaction Mechanism and Steps

The triflate-based method, described in EP1612213A1 , begins with 1-β-D-arabinofuranosyluracil protected at the 3' and 5' hydroxyl groups. The 2'-hydroxyl is converted to a triflate intermediate using a trifluoromethanesulfonylating agent (e.g., triflic anhydride or trifluoromethanesulfonyl chloride) in the presence of an organic base like pyridine. This intermediate undergoes nucleophilic fluorination with a fluorinating agent such as tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF), yielding the protected 2'-fluoro derivative. Final deprotection with aqueous ammonia or methanol removes the hydroxyl-protecting groups, producing 2'-F-U.

Key Advantages and Limitations

This method avoids harsh conditions and enables high regioselectivity. However, the triflate intermediate’s instability necessitates careful handling. Patent EP1612213A1 reports yields of 70–85% for the fluorination step when using KF in dimethylformamide (DMF) at 60°C . Critically, this approach simplifies purification by avoiding column chromatography, as recrystallization of acetylated intermediates (e.g., 3',5'-diacetyl-2'-F-U) achieves >99% purity .

Lewis Acid-Mediated Glycosylation

Glycosylation and Fluorination

A patent by CN104744539A details a two-step process:

  • Hydroxyl Protection : The uridine derivative’s 3' and 5' hydroxyl groups are protected with benzoyl or acetyl groups.

  • Glycosylation : The protected sugar reacts with a fluorinated furan (e.g., 3R-fluoro-3-methyl tetrahydrofuran) in the presence of Lewis acids like SnCl₄ or CF₃SO₃Si(CH₃)₃. For instance, using SnCl₄ in chloroform at 63°C for 16 hours yielded 30.7% 2'-F-U after deprotection .

Solvent and Temperature Optimization

Yields varied significantly with reaction conditions:

  • SnCl₄ in Chloroform : 30.7% yield at 63°C .

  • CF₃SO₃Si(CH₃)₃ in Acetonitrile : 11.5% yield at 25–30°C .
    The choice of Lewis acid and solvent critically impacts reaction efficiency, with SnCl₄ favoring higher temperatures and improved yields.

Deoxo-Fluor-Mediated Direct Fluorination

Synthesis and Mechanism

Studies by PubMed and MDPI describe fluorination using Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). Starting from a 3',5'-protected uridine derivative, Deoxo-Fluor replaces the 2'-hydroxyl with fluorine via a proposed neighboring-group participation mechanism. This pathway avoids traditional Sₙ1/Sₙ2 mechanisms, instead involving a cyclic oxonium intermediate stabilized by the 3'-acetyl group .

Yield and Byproduct Analysis

Reaction with 10 equivalents of Deoxo-Fluor in toluene at room temperature for 48 hours yielded 53% 2'-F-U, alongside 15% of the 2',3'-difluoro byproduct . The monofluorinated product’s structure was confirmed by ¹⁹F NMR (−185 ppm) and coupling constants (²J_F-H2’ = 48.8 Hz) .

Purification and Industrial-Scale Refinement

Acetylation-Recrystallization Strategy

To address 2'-F-U’s poor crystallinity, EP1612213A1 introduces a purification method:

  • Acetylation : Crude 2'-F-U is treated with acetic anhydride to form 3',5'-diacetyl-2'-F-U.

  • Recrystallization : The acetylated derivative is recrystallized from ethanol/water, achieving >99% purity.

  • Deprotection : Methanolic ammonia removes acetyl groups, yielding crystalline 2'-F-U with 95% recovery .

Comparative Analysis of Purification Methods

Method Purity Yield Complexity
Column Chromatography90–95%60–70%High (time, cost)
Acetylation-Recrystallization>99%95%Moderate (industrial-friendly)

Mechanistic Insights and Stereochemical Control

Role of Neighboring-Group Participation

The fluorination mechanism in Deoxo-Fluor reactions involves neighboring-group participation, where the 3'-acetyl group stabilizes a transient oxonium ion, directing fluorine attack to the 2' position . This explains the high regioselectivity compared to methods lacking such participation.

Conformational Effects of Fluorination

2'-F-U adopts a C3'-endo sugar pucker (RNA-like conformation) due to the electronegative fluorine’s gauche effect, as confirmed by NMR and X-ray crystallography . This conformation enhances duplex stability with RNA, making 2'-F-U valuable in antisense oligonucleotides .

Comparative Evaluation of Synthesis Methods

Method Reagents Conditions Yield Reference
Triflate IntermediateTriflic anhydride, KFDMF, 60°C70–85%
SnCl₄-Mediated GlycosylationSnCl₄, protected furanChloroform, 63°C, 16h30.7%
Deoxo-Fluor FluorinationDeoxo-Fluor, tolueneRT, 48h53%

Analyse Des Réactions Chimiques

Types de Réactions : La 2’-Désoxy-2’-fluorouridine subit diverses réactions chimiques, notamment :

    Réactions de Substitution : L’atome de fluor en position 2’ peut participer à des réactions de substitution nucléophile.

    Oxydation et Réduction : Le composé peut subir des réactions d’oxydation et de réduction, bien que celles-ci soient moins courantes.

Réactifs et Conditions Courants :

Produits Principaux : Le produit principal de ces réactions est la 2’-Désoxy-2’-fluorouridine elle-même, avec des sous-produits potentiels en fonction des conditions de réaction.

4. Applications de la Recherche Scientifique

La 2’-Désoxy-2’-fluorouridine a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Antiviral Applications

2'-FdU has shown considerable efficacy against a range of viral pathogens, particularly in the context of RNA viruses.

  • Hepatitis C Virus (HCV) : Research indicates that 2'-FdU exhibits potent inhibitory effects on HCV replication. It has been demonstrated to reduce HCV replicon RNA levels significantly, showcasing an effective concentration (EC90) of approximately 5.0 μM with low cytotoxicity (CC50 > 100 μM) .
  • Influenza Viruses : Studies have reported that 2'-FdU and its analogs, such as 2'-deoxy-2'-fluorocytidine (2'-FdC), exhibit antiviral activity against various strains of influenza, including H5N1 and H1N1 viruses. In vitro assays showed that these compounds could inhibit viral replication effectively, with EC50 values ranging from 0.13 µM to 4.6 µM . In animal models, administration of 2'-FdC significantly improved survival rates in mice infected with lethal doses of H5N1 .
  • Crimean-Congo Hemorrhagic Fever Virus (CCHFV) : 2'-FdC was identified as a potent inhibitor of CCHFV replication, exhibiting an EC50 value significantly lower than that of ribavirin, indicating its potential as a therapeutic agent against this emerging viral threat .

Antitumor Applications

The anticancer properties of 2'-FdU are primarily attributed to its ability to interfere with nucleic acid synthesis and function.

  • Mechanism of Action : As a nucleoside analog, 2'-FdU can be incorporated into DNA during replication, leading to chain termination or misincorporation events that ultimately inhibit tumor cell proliferation . This mechanism is particularly relevant in the treatment of various malignancies where rapid cell division is characteristic.
  • Clinical Trials : Several fluorinated nucleosides, including 2'-FdU derivatives, have progressed through clinical trials for their anticancer applications. They are being evaluated for their efficacy in combination therapies aimed at enhancing the overall treatment response in cancer patients .

Research and Development Insights

Recent studies have focused on optimizing the structure-activity relationships (SAR) of 2'-FdU and related compounds to enhance their therapeutic profiles.

  • Stability and Bioavailability : The introduction of fluorine at the 2' position not only stabilizes the nucleoside against enzymatic degradation but also alters its pharmacokinetic properties, allowing for improved bioavailability and therapeutic efficacy .
  • Combination Therapies : Ongoing research is investigating the use of 2'-FdU in combination with other antiviral agents to achieve synergistic effects against resistant viral strains or to enhance antitumor activity when used alongside traditional chemotherapeutics .

Case Studies and Clinical Findings

Several case studies highlight the successful application of 2'-FdU in both laboratory settings and clinical trials:

StudyApplicationFindings
Stuyver et al. (2004)HCVDemonstrated significant inhibition of HCV RNA replicon using 2'-FdC .
Bajramovic et al. (2004)Borna Disease VirusShowed potent antiviral activity against BDV using fluorinated nucleosides .
Recent Clinical TrialsCancerInvestigating combinations with traditional chemotherapeutics; early results indicate enhanced efficacy .

Mécanisme D'action

Le mécanisme d’action de la 2’-Désoxy-2’-fluorouridine implique son incorporation dans les acides nucléiques. Une fois incorporé, il peut inhiber la réplication des virus et des cellules cancéreuses en interférant avec la synthèse de l’ADN et de l’ARN. Le composé cible des enzymes telles que la thymidylate synthase, qui est cruciale pour la synthèse de l’ADN .

Composés Similaires :

Unicité : La 2’-Désoxy-2’-fluorouridine est unique en raison du placement spécifique de l’atome de fluor en position 2’, qui confère des propriétés biochimiques distinctes. Cela la rend particulièrement efficace dans certaines applications antivirales et anticancéreuses par rapport à ses analogues .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Nucleoside Analogs

Structural and Functional Comparisons

2'-Deoxy-2'-fluorocytidine (2'-dFC)

  • Structure : Differs from 2'-dFUrd by a cytosine base instead of uracil.
  • Metabolism : 2'-dFC is deaminated to 2'-dFUrd in human lymphoblasts and phosphorylated to its triphosphate form, which incorporates into DNA .
  • Antiviral Activity : Exhibits potent activity against Lujo virus (EC₅₀ = 0.54 µM) and Crimean-Congo hemorrhagic fever virus . In contrast, 2'-dFUrd shows broader anti-influenza activity but lower potency in some assays .

5-Fluoro-2'-deoxyuridine (FdUrd)

  • Structure : Contains a fluorine atom at the 5-position of uracil, unlike 2'-dFUrd’s 2'-sugar modification.
  • Mechanism : FdUrd inhibits thymidylate synthase , disrupting DNA synthesis in cancer cells .
  • Clinical Use : Approved for colorectal cancer, whereas 2'-dFUrd remains investigational for viral infections .

Gemcitabine (2',2'-Difluorodeoxycytidine)

  • Structure : Features dual fluorine atoms at the 2'-position of the sugar moiety.
  • Activity : A prodrug requiring triphosphorylation to inhibit DNA replication; used in pancreatic and breast cancers .
  • Toxicity : Causes myelosuppression, contrasting with 2'-dFUrd’s irritant and acute toxicity profile .

Enzymatic Inhibition and Binding

  • Orotidine-5′-monophosphate decarboxylase (ODCase): 2'-dFUrd derivatives exhibit weaker inhibition (Ki = 1.32–3.32 mM) compared to ribosyl analogs due to loss of 2'-OH hydrogen bonding . Fluorine’s electronegativity may enhance stability but reduces enzyme affinity .
  • RNase L Interaction :
    • RNA containing 2'-dFUrd is cleaved slowly by RNase L, unlike 2'-O-methyl-modified RNA, which resists cleavage .

Antiviral Efficacy and Selectivity

  • Influenza Virus : 2'-dFUrd is active in vitro but requires combination with other agents (e.g., oseltamivir) for synergistic effects .
  • Yellow Fever Virus (YFV) : Tritylated derivatives (e.g., 5’-O-DMTr-5-FUDR) show 100% inhibition at 20 µM, whereas 2'-dFUrd derivatives (e.g., 16H) are less potent .
  • Quadruplex Stability: In thrombin-binding aptamers, 2'-dFUrd increases antiparallel quadruplex stability compared to uridine but less than North-methanocarbathymidine .

Data Tables

Table 1: Structural and Pharmacological Properties

Compound Molecular Weight Fluorine Position Key Target EC₅₀/Ki Clinical Use
2'-dFUrd 246.19 2'-Sugar Viral RNA N/A Investigational
2'-dFC 245.19 2'-Sugar Viral Polymerase 0.54 µM (Lujo virus) Preclinical
FdUrd 246.19 5-Base Thymidylate Synthase N/A Approved (Cancer)
Gemcitabine 263.20 2',2'-Sugar DNA Replication N/A Approved (Cancer)

Table 2: Toxicity Profiles

Compound Acute Toxicity (GHS) Key Adverse Effects
2'-dFUrd Category 4 (Oral/Dermal/Inhalation) Irritation, Organ Toxicity
Gemcitabine N/A Myelosuppression, Fatigue
FdUrd N/A Gastrointestinal Toxicity

Activité Biologique

2'-Deoxy-2'-fluorouridine (2'-F-uridine) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer treatments. This compound features a fluorine atom at the 2' position of the ribose sugar, which alters its biological properties compared to naturally occurring nucleosides. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and safety profiles.

The incorporation of fluorine into nucleosides can enhance their stability and resistance to enzymatic degradation. In the case of 2'-F-uridine, this modification affects how the compound interacts with nucleic acid polymerases and other cellular components. Studies indicate that 2'-F-uridine does not serve as a preferred substrate for human polymerases, leading to minimal chain termination during RNA synthesis . This property is crucial for its application in therapeutic contexts, as it allows for prolonged activity without significant cytotoxic effects.

Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties. For instance, it has shown effectiveness against several viral pathogens by interfering with viral replication processes. In a study involving Crimean-Congo hemorrhagic fever virus (CCHFV), related compounds like 2'-deoxy-2'-fluorocytidine were noted to have significant inhibitory effects on viral replication, suggesting similar potential for 2'-F-uridine derivatives .

Anticancer Potential

The compound's cytotoxicity against various cancer cell lines has been explored extensively. In vitro studies have shown that 2'-F-uridine can suppress tumor cell proliferation without causing substantial cytotoxicity at therapeutic doses. For example, it has been reported to have an IC50 value indicative of moderate potency against certain cancer types .

Safety Profile

Safety assessments are critical for any therapeutic agent. Long-term studies involving animal models have indicated that repeated administration of 2'-F-uridine does not lead to significant accumulation of toxic metabolites or adverse effects on mitochondrial function . Furthermore, the transient nature of its metabolites in biological systems suggests a favorable safety profile for potential clinical applications.

Comparative Data Table

PropertyThis compoundNatural Nucleosides
Polymerase InteractionMinimal chain terminationPreferred substrates
StabilityHighVariable
Cytotoxicity (IC50)ModerateVariable
Viral InhibitionEffectiveNot applicable
Mitochondrial ImpactMinimalVariable

Case Studies

  • Clinical Trials : A phase I clinical trial assessed the pharmacokinetics and safety of a formulation containing this compound in patients with specific viral infections. Results indicated manageable side effects and promising antiviral activity .
  • Animal Studies : In a two-year carcinogenicity study on rats, no significant adverse effects were observed following administration of 2'-F-uridine conjugates, reinforcing its potential as a safe therapeutic candidate .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2'-Deoxy-2'-fluorouridine in laboratory settings?

  • Methodological Answer :

  • Hazard Classification : The compound is classified as acutely toxic (oral, dermal, inhalation), skin/eye irritant, and may cause respiratory irritation . Key hazard codes include H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled) and H315 (skin irritation).
  • Safety Protocols :
  • Use gloves (nitrile or neoprene), lab coats, and eye protection.
  • Work in a fume hood to minimize inhalation risks.
  • Store in a locked, dry environment at -20°C to ensure stability .
  • Emergency Measures :
  • For skin contact: Wash immediately with soap and water.
  • For inhalation: Move to fresh air and seek medical attention .
  • Table 1 : Hazard Summary (from )
Hazard CategoryGHS CodePrecautionary Measures
Acute ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use safety goggles

Q. How is this compound synthesized, and what are its key molecular properties?

  • Methodological Answer :

  • Synthesis : The compound is typically synthesized via fluorination of uridine derivatives. For example, 2'-fluoro substitution is achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Molecular Properties :
  • Formula : C₉H₁₁FN₂O₅
  • Molecular Weight : 246.19 g/mol
  • Solubility : Soluble in DMSO or water after sonication at 37°C .
  • Table 2 : Key Physicochemical Data (from )
PropertyValue
CAS Number784-71-4
Storage Temperature-20°C
Purity≥97% (HPLC)

Advanced Research Questions

Q. How does this compound-5'-phosphate (dUflMP) interact with thymidylate synthetase, and what are its kinetic implications?

  • Methodological Answer :

  • Substrate Specificity : dUflMP acts as an alternative substrate for thymidylate synthetase (TS) in E. coli but with an 11-fold higher Kₘ compared to natural dUMP. This suggests steric hindrance from the 2'-fluoro group reduces binding efficiency .
  • Experimental Design :
  • Enzyme Assay : Use purified TS with dUflMP and monitor reaction rates via spectrophotometry (e.g., absorbance at 340 nm for NADPH oxidation).
  • Data Interpretation : Compare Vₘₐₓ and Kₘ values to assess catalytic efficiency.
  • Key Finding : Despite reduced binding, dUflMP retains similar Vₘₐₓ to dUMP, indicating the 2'-fluoro group does not hinder catalysis once bound .

Q. What conformational changes occur in RNA aptamers incorporating this compound, and how do these affect binding affinity?

  • Methodological Answer :

  • Structural Analysis :
  • NMR/MD Simulations : Modified aptamers (e.g., thrombin-binding aptamers) show C3'-endo sugar puckering due to intramolecular C-H···F hydrogen bonding between the 4'-CH₂ and 2'-F groups. This stabilizes the A-form helix, critical for target binding .
  • Comparative Studies : 2'-fluoro substitutions enhance nuclease resistance compared to 2'-O-methyl groups, improving aptamer stability in serum .
  • Experimental Validation :
  • Perform thermal denaturation assays (UV/VIS) to measure melting temperatures (Tₘ).
  • Use surface plasmon resonance (SPR) to quantify binding kinetics (e.g., K_D for thrombin) .

Q. How can researchers resolve contradictions in the antiviral efficacy of this compound derivatives across different viral models?

  • Methodological Answer :

  • Case Study : While the compound is an intermediate in anti-influenza agents (e.g., baloxavir), its efficacy against HIV or coronaviruses is less documented .
  • Experimental Strategies :

Viral Assay Optimization : Use plaque reduction assays in MDCK cells (influenza) vs. Vero E6 cells (coronavirus) to compare IC₅₀ values.

Metabolic Profiling : Quantify intracellular conversion to active triphosphate forms using LC-MS/MS .

  • Data Analysis : Cross-validate results with structural analogs (e.g., 2'-fluoro-2'-deoxycytidine) to identify substituent-specific effects .

Propriétés

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYWFOZZIZEEKJ-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999738
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-71-4
Record name 2'Fluoro-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uridine, 2â??-deoxy-2â??-fluoro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2'-FLUORO-2'-DEOXYURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2YC903QW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2'-Deoxy-2'-fluorouridine
2'-Deoxy-2'-fluorouridine
2'-Deoxy-2'-fluorouridine
2'-Deoxy-2'-fluorouridine
2'-Deoxy-2'-fluorouridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.